Benzoic acid, 4-azido-, 2,5-dioxo-3-sulfo-1-pyrrolidinyl ester
Overview
Description
Benzoic acid, 4-azido-, 2,5-dioxo-3-sulfo-1-pyrrolidinyl ester is a biochemical reagent known for its unique structure and properties.
Scientific Research Applications
Benzoic acid, 4-azido-, 2,5-dioxo-3-sulfo-1-pyrrolidinyl ester has several scientific research applications:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-azido-, 2,5-dioxo-3-sulfo-1-pyrrolidinyl ester typically involves the reaction of 4-azidobenzoic acid with 2,5-dioxo-3-sulfo-1-pyrrolidinyl ester under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide, with the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-azido-, 2,5-dioxo-3-sulfo-1-pyrrolidinyl ester undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other substituted derivatives.
Cycloaddition Reactions: The azido group can also undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Cycloaddition: Copper(I) catalysts are often used to facilitate the cycloaddition reactions, with conditions including mild heating and the presence of a base.
Major Products
Substitution Reactions: The major products are typically substituted benzoic acid derivatives, such as amines or thiols.
Cycloaddition Reactions: The major products are triazole derivatives, which are valuable in various chemical and biological applications.
Mechanism of Action
The mechanism of action of Benzoic acid, 4-azido-, 2,5-dioxo-3-sulfo-1-pyrrolidinyl ester primarily involves its azido group, which can undergo various chemical transformations. The azido group can participate in cycloaddition reactions, forming stable triazole rings that can interact with biological targets or be incorporated into larger molecular structures . These reactions often involve the formation of reactive intermediates, such as nitrenes, which can further react with nucleophiles or undergo rearrangements .
Comparison with Similar Compounds
Similar Compounds
4-Azidobenzoic acid: Similar in structure but lacks the 2,5-dioxo-3-sulfo-1-pyrrolidinyl ester moiety.
Benzoic acid, 4-hydroxy-, 2,5-dioxo-3-sulfo-1-pyrrolidinyl ester: Similar but with a hydroxy group instead of an azido group.
Benzoic acid 3,5-dioxo-10-oxa-4-aza-tricyclo(5.2.1.0(2,6))dec-8-en-4-yl ester: Another structurally related compound with different functional groups.
Uniqueness
Benzoic acid, 4-azido-, 2,5-dioxo-3-sulfo-1-pyrrolidinyl ester is unique due to its combination of an azido group and a 2,5-dioxo-3-sulfo-1-pyrrolidinyl ester moiety. This unique structure allows it to participate in a wide range of chemical reactions, making it a versatile reagent in scientific research .
Properties
IUPAC Name |
1-(4-azidobenzoyl)oxy-2,5-dioxopyrrolidine-3-sulfonic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O7S/c12-14-13-7-3-1-6(2-4-7)11(18)22-15-9(16)5-8(10(15)17)23(19,20)21/h1-4,8H,5H2,(H,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSXSHDMKGETEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)N=[N+]=[N-])S(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50437822 | |
Record name | 3-Pyrrolidinesulfonic acid, 1-[(4-azidobenzoyl)oxy]-2,5-dioxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50437822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
199804-22-3 | |
Record name | 3-Pyrrolidinesulfonic acid, 1-[(4-azidobenzoyl)oxy]-2,5-dioxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50437822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Hydroxysulphosuccinimidyl-4-azidobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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